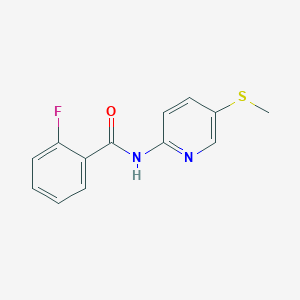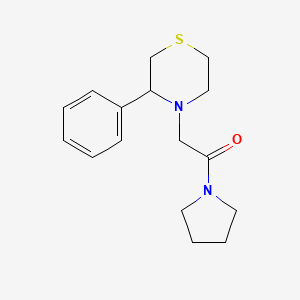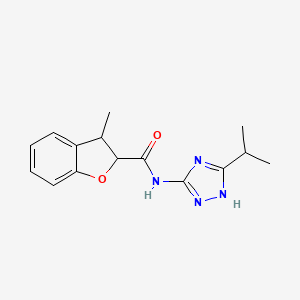![molecular formula C17H18N2OS B7594351 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of thiomorpholines, which are a group of heterocyclic compounds that contain a sulfur atom in their ring structure. The unique chemical properties of MPTM make it an attractive candidate for the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in tumor invasion and metastasis. Additionally, [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell migration and invasion, and the suppression of angiogenesis (the formation of new blood vessels). These effects are believed to be responsible for the anticancer activity of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone.
实验室实验的优点和局限性
One of the main advantages of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone for lab experiments is its high potency and specificity for cancer cells, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone. One area of interest is the development of new drug delivery systems that can improve the solubility and bioavailability of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone in vivo. Another area of research is the identification of new targets and signaling pathways that are involved in the anticancer activity of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone as a potential cancer therapy.
合成方法
The synthesis of [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone involves the reaction of 4-methylbenzenethiol with 4-pyridylmethanone in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone as a white crystalline solid with a melting point of 150-152°C.
科学研究应用
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer.
属性
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-5-7-14(8-6-13)16-12-21-11-10-19(16)17(20)15-4-2-3-9-18-15/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRXWRQSCLVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)

![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)